2-[(2-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol hydra chloride
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Description
2-[(2-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol hydrochloride, also known as FCE-21322, is a synthetic compound with a wide range of scientific applications. It is a benzyl amine derivative, which has been found to possess a range of biological activities including antifungal, antiviral, and anti-inflammatory properties. FCE-21322 has been widely studied in the laboratory as a potential therapeutic agent for a variety of diseases, including cancer, and its mechanism of action has been elucidated.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
- Antihypertensive Agent : This compound has been investigated for its potential as an antihypertensive drug. Researchers explore its effects on blood pressure regulation and vascular function .
- Analgesic Properties : Studies suggest that it may possess analgesic properties, making it relevant for pain management .
Organic Synthesis and Chemical Reactions
- Benzylic Position Reactivity : The benzylic position in this compound is susceptible to various reactions, including free radical bromination, nucleophilic substitution, and oxidation. Understanding these reactions aids in designing synthetic routes and functionalizing the molecule .
- SN1 and SN2 Reactions : Depending on the specific conditions and substituents, the benzylic halides can undergo either SN1 or SN2 reactions. Primary benzylic halides typically react via SN2, while secondary and tertiary ones favor SN1 due to resonance stabilization of the carbocation intermediate .
Chemical Properties and Characterization
- Melting Point and Boiling Point : Determining the melting and boiling points provides insights into its physical behavior and stability .
- Molecular Formula and Weight : The molecular formula (C~24~H~22~ClFN) and weight (399.89 g/mol) are essential for identifying the compound and calculating stoichiometry .
Materials Science and Crystallography
- Single Crystal X-ray Diffraction : Researchers use this technique to determine the precise three-dimensional arrangement of atoms in the crystal lattice. It helps validate the compound’s structure and study intermolecular interactions .
Toxicology and Safety Considerations
properties
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-1-(4-fluorophenyl)-1-phenylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO.ClH/c22-20-9-5-4-6-16(20)14-24-15-21(25,17-7-2-1-3-8-17)18-10-12-19(23)13-11-18;/h1-13,24-25H,14-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBWJSXGIHOIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=CC=C2Cl)(C3=CC=C(C=C3)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol hydra chloride |
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